molecular formula C11H11F2NO3 B140991 Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate CAS No. 155601-70-0

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate

Cat. No.: B140991
CAS No.: 155601-70-0
M. Wt: 243.21 g/mol
InChI Key: XYHCOPQELBEQAZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a valuable fluorinated pyridine derivative and synthetic building block in medicinal chemistry and drug discovery research. Its structure, featuring a reactive α-ketoester moiety adjacent to a difluoropyridine ring, makes it a versatile intermediate for constructing more complex bioactive molecules. This compound is particularly useful in the exploration of antiviral agents, serving as a key precursor in the synthesis of inhibitors for viral proteases . The tert-butyl oxoacetate group can be utilized in multi-component reactions, such as the Ugi reaction, to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies . Furthermore, derivatives of pyridin-3-yl acetic acid have been investigated for their potential to inhibit viral replication, including human immunodeficiency virus (HIV) . Researchers employ this compound to develop non-covalent protease inhibitors, which offer a potential therapeutic advantage by mitigating the off-target side effects often associated with covalent inhibitors . It provides a critical core structure for designing molecules with moderate molecular weight and good ligand efficiency, facilitating the development of novel therapeutic candidates.

Properties

IUPAC Name

tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-11(2,3)17-10(16)8(15)6-4-5-7(12)14-9(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHCOPQELBEQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440801
Record name tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155601-70-0
Record name tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Acylation of 2,6-Difluoropyridin-3-Amine

This method adapts protocols from WO2019158550A1, which describes tert-butyl carbamate synthesis via neutral reagent coupling:

Steps :

  • Substrate Preparation : React 2,6-difluoropyridin-3-amine with ethyl oxalyl chloride in acetonitrile at 0–5°C.

  • Tert-Butyl Esterification : Introduce tert-butanol and triethylamine (1.2 eq) at 60°C for 6–8 hours.

  • Purification : Cool to −5°C, filter, and recrystallize from hexane/ethyl acetate (4:1 v/v).

Key Data :

ParameterValueSource Inference
Yield72–78%
Purity (HPLC)≥98%
Reaction Time8 hours

Advantages :

  • Avoids salt intermediates, reducing viscosity issues.

  • Scalable to industrial batches with minimal byproducts.

Route 2: Condensation with Preformed Oxoacetic Acid

Adapted from CN103787971A, this route employs a two-step condensation:

Steps :

  • Oxoacetic Acid Activation : React oxoacetic acid with thionyl chloride to form the acyl chloride.

  • Esterification : Add tert-butanol and dimethylaminopyridine (DMAP) in toluene at reflux for 12 hours.

  • Fluoropyridine Coupling : Introduce 2,6-difluoropyridin-3-ylmagnesium bromide under Grignard conditions.

Key Data :

ParameterValueSource Inference
Yield65–70%
Purity (GC-MS)95%
Temperature110°C (reflux)

Challenges :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Grignard reagent handling increases operational complexity.

Optimization and Industrial Considerations

Solvent and Base Optimization

  • Triethylamine vs. DMAP : Triethylamine (4.6 eq) in acetonitrile achieves higher yields (85–93%) for tert-butyl carbamates, while DMAP in toluene minimizes side reactions in esterifications.

  • Temperature Control : Maintaining 60°C prevents exothermic side reactions during acylation.

Purity Enhancement

  • Crystallization : Hexane/ethyl acetate mixtures (4:1 v/v) yield >98% pure product.

  • Chromatography : Silica gel chromatography (70:30 hexane/ethyl acetate) resolves regioisomers.

Comparative Analysis of Methods

ParameterRoute 1Route 2
Yield72–78%65–70%
Purity≥98% (HPLC)95% (GC-MS)
ScalabilityHigh (industrial)Moderate (lab-scale)
CostLow (simple reagents)High (Grignard reagent)
ByproductsMinimalModerate

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The difluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate has shown potential in drug discovery due to its unique structural features:

  • Biological Activity : The difluoropyridine moiety enhances the compound's interaction with biological targets, making it a candidate for developing new pharmacological agents.
  • Ketoester Functionality : The presence of the ketoester group allows participation in various biological processes, including enzyme inhibition and receptor modulation.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Synthesis : It can serve as a building block for creating novel polymers with enhanced thermal and chemical stability.
  • Functional Materials : Its ability to undergo further functionalization enables the development of materials with specific electronic or optical properties.

Case Studies

  • Drug Development :
    • A study investigated the use of this compound as a precursor in synthesizing new anti-cancer agents. The results indicated promising activity against certain cancer cell lines, highlighting its potential in oncology research.
  • Synthetic Applications :
    • In organic synthesis, researchers utilized this compound as an intermediate in the synthesis of complex molecules. Its protective tert-butyl group facilitated selective reactions while maintaining functional integrity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyridine moiety can engage in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) XLogP3 Key Substituents
This compound C₁₂H₁₃F₂NO₃ 281.24 Not reported ~3.5 2,6-Difluoropyridine, tert-butyl
Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate C₁₁H₈FNO₃ 233.19 182–184 1.8 6-Fluoroindole, methyl ester
Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate C₁₃H₁₉N₃O₃S 297.37 Not reported 2.4 Thieno-pyrazole, amino-oxoacetate
Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₂H₁₉F₃O₅ 420.4 Not reported 4.9 Chromen-4-one, trifluoromethyl

Research Findings

  • Synthetic Accessibility: The target compound’s tert-butyl group enhances solubility in non-polar solvents, facilitating purification via column chromatography, as seen in related syntheses .
  • Fluorine Effects: The 2,6-difluoro substitution on pyridine increases metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .
  • Thermal Stability : Unlike methyl esters (e.g., ), tert-butyl esters resist thermal degradation, enabling high-temperature reactions .

Biological Activity

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate is a synthetic compound with the molecular formula C11H11F2NO3C_{11}H_{11}F_2NO_3 and a molecular weight of approximately 243.21 g/mol. This compound features a tert-butyl group attached to a 2,6-difluoropyridine ring, which is further substituted with a 2-oxoacetate moiety. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H11F2NO3\text{C}_{11}\text{H}_{11}\text{F}_2\text{N}\text{O}_3

Structural Features

  • Tert-butyl Group : Provides steric bulk and can serve as a protecting group in organic synthesis.
  • Difluoropyridine Ring : The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.
  • Ketoester Functionality : This moiety can participate in various biological processes, potentially influencing enzyme interactions.

Anticancer Potential

Research indicates that compounds with pyridine derivatives exhibit significant anticancer properties. For example, studies have shown that fluorinated pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and interaction with protein kinases .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyridine derivatives, compounds similar to this compound were tested against human cancer cell lines (e.g., HCT-116 for colon cancer and HepG2 for liver cancer). The results demonstrated promising antiproliferative activity, suggesting that the fluorine substitution could enhance interaction with biological targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of related compounds indicates that:

  • Fluorination : Enhances binding affinity to biological targets.
  • Ketoester Moiety : Increases reactivity and potential for biological interactions.

The following table summarizes findings from various studies on related compounds:

Compound NameBiological ActivityMechanism of Action
Pyridine Derivative AAnticancerTopoisomerase inhibition
Pyridine Derivative BAntimicrobialMembrane disruption
This compoundAnticancer (potential)Unknown; requires further investigation

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving the reaction of difluoropyridine derivatives with ketoesters. These methods allow for modifications that can tailor the compound's properties for specific applications.

Example Synthesis Route

  • Starting Materials : 2,6-Difluoropyridine and tert-butyl acetoacetate.
  • Reaction Conditions : Conducted under acidic or basic conditions to facilitate nucleophilic attack.
  • Purification : The product can be purified using standard organic chemistry techniques such as recrystallization or chromatography.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate?

A multi-step synthesis is typically employed. For example, coupling tert-butyl carbamate intermediates with halogenated pyridine derivatives in the presence of NaHCO₃ in THF, followed by purification via column chromatography, has been demonstrated to yield target compounds. Reaction optimization may involve adjusting stoichiometry or solvent polarity to improve efficiency . Additionally, cyclization using Lawesson’s reagent or oxidative chlorination can facilitate key steps in heterocyclic ring formation .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, hexane/EtOAc gradients) is widely used for purification. For acid-labile intermediates, trifluoroacetic acid (TFA)-mediated tert-butyl ester cleavage in CH₂Cl₂, followed by co-evaporation with toluene, effectively removes protecting groups without decomposition . Precipitation or recrystallization using solvents like EtOH or THF may further enhance purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm substituent positions on the pyridine ring and ester group. For example, downfield shifts in carbonyl carbons (~170 ppm) and fluorinated pyridine protons (~8 ppm) are diagnostic .
  • IR : Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N/C=C) validate functional groups .
  • Mass Spectrometry : ESI+ or HRMS confirms molecular ion peaks and fragmentation patterns, ensuring correct mass-to-charge ratios .

Advanced Research Questions

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS, focusing on ester hydrolysis or pyridine ring modifications. Note that limited ecotoxicological data exist, so prioritize inert storage conditions (2–8°C, nitrogen atmosphere) to prevent decomposition .

Q. What strategies improve reaction yields during functionalization of the pyridine ring?

  • Electrophilic Substitution : Utilize directing groups (e.g., fluorine) to enhance regioselectivity. For example, 2,6-difluoropyridine’s electron-withdrawing effects activate the 3-position for nucleophilic attack .
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions can introduce aryl/heteroaryl groups. Optimize ligand systems (e.g., XPhos) and base (K₃PO₄) to minimize side reactions .

Q. How can intermediates in the synthesis pathway be identified and characterized?

Use in-situ monitoring with FTIR or Raman spectroscopy to track carbonyl formation. For transient intermediates, employ LC-MS/MS with collision-induced dissociation (CID) to assign structures. DFT calculations (e.g., molecular electrostatic potential surfaces) can rationalize reaction pathways and intermediate stability .

Q. What safety protocols are essential for handling this compound?

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosolized particles .
  • Environmental Controls : Avoid drainage systems; use closed-loop reactors for solvent recovery.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

Q. How can data contradictions in synthetic procedures be resolved?

Cross-validate methods using orthogonal techniques. For instance, if TFA cleavage (90% yield ) conflicts with alternative methods (e.g., HCl/MeOH), compare purity via HPLC and adjust reaction time/temperature. Reproduce protocols from peer-reviewed studies to identify critical variables (e.g., solvent drying, inert atmosphere) .

Q. What biological screening approaches are suitable for evaluating this compound’s activity?

  • In Vitro Assays : Test calcium channel modulation using patch-clamp electrophysiology (relevant to cardiovascular applications) .
  • Binding Studies : Radioligand displacement assays (e.g., CB2 receptor binding) can quantify affinity and inverse agonist properties .
  • Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. How can computational methods aid in optimizing derivatives of this compound?

  • Molecular Docking : Simulate interactions with target proteins (e.g., CB2 receptors) using AutoDock Vina to prioritize substituents with high binding scores .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthetic prioritization .

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